Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl
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Overview
Description
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, is a chemical compound with the molecular formula C11H6I2O3 and a molecular weight of 439.97248 g/mol This compound is characterized by the presence of two iodine atoms, a hydroxyl group, and a furan ring attached to a phenyl ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with furfural in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl-furyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and the hydroxyl group allows the compound to form strong interactions with these targets, modulating their activity and leading to various biological effects. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-4-hydroxybenzaldehyde: A precursor in the synthesis of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl.
2-Furyl Ketone: A simpler ketone with a furan ring, lacking the iodine and hydroxyl groups.
4-Hydroxyphenyl 2-furyl Ketone: Similar structure but without the iodine atoms.
Uniqueness
This compound, is unique due to the presence of both iodine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Biological Activity
Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl (also known as 3,5-diiodo-4-hydroxyphenyl 5-ethyl-2-furyl ketone) is a compound characterized by its unique structure that includes a furan ring and multiple iodine substitutions. Its molecular formula is C13H10I2O3, with a molecular weight of approximately 468.03 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound contributes to its biological activity. The presence of iodine atoms can enhance the lipophilicity and reactivity of the molecule, potentially influencing its interactions with biological targets. The following table summarizes key features of this compound:
Property | Details |
---|---|
Molecular Formula | C13H10I2O3 |
Molecular Weight | 468.03 g/mol |
Functional Groups | Ketone, Hydroxy, Iodine |
Structural Characteristics | Furan ring with iodine substitutions |
Preliminary studies indicate that this compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications.
Case Studies
- Anticancer Activity : Research has shown that compounds with similar structural features exhibit anticancer properties. For instance, studies on related iodinated phenolic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, it is hypothesized that it may exhibit similar effects due to its structural similarities.
- Enzyme Inhibition : Interaction studies have suggested that this ketone may inhibit specific enzymes involved in cancer metabolism. For example, binding affinity assays could reveal its potential as an enzyme inhibitor, which is a common mechanism for many anticancer drugs.
Research Findings
Recent literature highlights several important findings related to the biological activity of this compound:
- Binding Affinity : Initial binding studies indicate that this compound may have a high affinity for certain biological receptors or enzymes involved in metabolic regulation.
- Cytotoxicity : Although direct studies on this specific ketone are scarce, related compounds have shown promising results in inhibiting cell proliferation in various cancer models.
Comparative Analysis
To better understand the potential of this compound in comparison to similar compounds, the following table summarizes notable compounds with similar structures and their reported biological activities:
Compound Name | Structure | Notable Features |
---|---|---|
Furidarone | C13H10I2O3 | Similar iodine substitutions; studied for anticancer activity |
Diiodo-3-hydroxyphenyl-thiophen-2-ylmethanone | Varies | Contains thiophene; potential for different biological interactions |
Ethyl 2-(diiodo-3,5-hydroxy-4-benzoyl)-furan | C13H10I2O3 | Benzoyl group adds complexity; examined for agricultural applications |
Properties
CAS No. |
4568-82-5 |
---|---|
Molecular Formula |
C11H6I2O3 |
Molecular Weight |
439.97 g/mol |
IUPAC Name |
furan-3-yl-(4-hydroxy-3,5-diiodophenyl)methanone |
InChI |
InChI=1S/C11H6I2O3/c12-8-3-7(4-9(13)11(8)15)10(14)6-1-2-16-5-6/h1-5,15H |
InChI Key |
DSMAKSBPYQIPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
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